![molecular formula C₁₆H₂₀N₇O₆PS B560045 Baricitinib phosphate CAS No. 1187595-84-1](/img/structure/B560045.png)
Baricitinib phosphate
Overview
Description
Baricitinib phosphate, also known as LY3009104 phosphate or INCB028050 phosphate, is a selective orally bioavailable JAK1/JAK2 inhibitor . It is an immunomodulatory medication used for the treatment of rheumatoid arthritis, alopecia areata, and COVID-19 . It acts as an inhibitor of Janus kinase (JAK), blocking the subtypes JAK1 and JAK2 .
Molecular Structure Analysis
The molecular formula of Baricitinib phosphate is C16H20N7O6PS, and its molecular weight is 469.41 .
Chemical Reactions Analysis
Baricitinib is synthesized through a series of reactions including the Horner–Emmons reaction, deprotection of the -Boc group, a sulfonamidation reaction, N a nucleophilic addition reaction, and then a Suzuki coupling reaction .
Scientific Research Applications
Rheumatoid Arthritis Treatment : Baricitinib, combined with methotrexate, was evaluated for treating patients with active rheumatoid arthritis (RA) who had minimal prior disease-modifying antirheumatic drug treatment. The study demonstrated its efficacy in this context (Fleischmann et al., 2017).
COVID-19 Treatment : A study highlighted the potential of baricitinib for treating COVID-19, noting its anti-cytokine effects and ability to inhibit host cell viral propagation. This was initially predicted using artificial intelligence algorithms and later validated through in vitro and clinical observations (Stebbing et al., 2020).
COVID-19 Hospitalization Outcomes : Another study focused on hospitalized adults with COVID-19, assessing the efficacy and safety of baricitinib combined with standard care. The study found reduced mortality in patients treated with baricitinib (Marconi et al., 2021).
Atopic Dermatitis Treatment : Baricitinib's efficacy and safety were evaluated in patients with moderate-to-severe atopic dermatitis (AD). The results indicated that baricitinib, used with topical corticosteroids, reduced inflammation and pruritus in these patients (Guttman‐Yassky et al., 2018).
Cardiovascular Safety in RA : A study assessed the frequency of cardiovascular and venous thromboembolic events in clinical studies of baricitinib for treating RA. This was crucial in understanding its safety profile (Taylor et al., 2019).
Systemic Lupus Erythematosus : Baricitinib's potential therapeutic benefit in patients with systemic lupus erythematosus was investigated, showing significant improvements in signs and symptoms of active systemic lupus erythematosus (Wallace et al., 2018).
Safety Analysis in AD : An extensive safety analysis of baricitinib in adult patients with atopic dermatitis was conducted, providing insights into the long-term safety of this medication in treating AD (King et al., 2021).
Adverse Event Reporting : A disproportionality analysis of FDA Adverse Event Reporting System events for baricitinib was performed, offering insights into its real-world safety profile (Peng et al., 2020).
Safety And Hazards
Baricitinib phosphate should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Baricitinib has been repurposed as a potential treatment for COVID-19 . The current study has been carried out to understand the structural and chemical properties of this molecule . Future therapies must be designed for improvement of the symptoms of dry eyes and dry mouth, extraglandular disease, and fatigue and cognitive deficits .
properties
IUPAC Name |
2-[1-ethylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile;phosphoric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O2S.H3O4P/c1-2-26(24,25)22-9-16(10-22,4-5-17)23-8-12(7-21-23)14-13-3-6-18-15(13)20-11-19-14;1-5(2,3)4/h3,6-8,11H,2,4,9-10H2,1H3,(H,18,19,20);(H3,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPOWTFFUBBKBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N7O6PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657980 | |
Record name | Phosphoric acid--{1-(ethanesulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Baricitinib phosphate | |
CAS RN |
1187595-84-1 | |
Record name | Baricitinib phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187595841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphoric acid--{1-(ethanesulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BARICITINIB PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XIB47S8NNB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.